4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials. The process is optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar core structure and exhibit comparable biological activities.
Zolpidem and Alpidem: These are well-known imidazo[1,2-a]pyridine derivatives used as hypnotic agents.
Uniqueness
4-({2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid is unique due to its specific substitution pattern and the presence of the formamido and butanoic acid groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-5-4-8-17-12(10(2)16-13(9)17)14(20)15-7-3-6-11(18)19/h4-5,8H,3,6-7H2,1-2H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFKASAJIOAUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C(=O)NCCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.